1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula . It belongs to the pyrrolopyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its role as an inhibitor of fibroblast growth factor receptors, making it a candidate for cancer treatment and other medical applications .
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is classified under the category of organic compounds with potential pharmaceutical uses. Its unique structure allows it to interact with biological targets effectively, leading to its classification as a significant compound in medicinal chemistry.
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves several key steps:
The molecular structure of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid features a bicyclic framework comprising both pyrrole and pyridine rings. The structural representation can be summarized as follows:
InChI=1S/C9H8N2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5H,1H3,(H,12,13)
COC(=O)C1=NC2=C(C=C1)C=CN2
This structure allows for specific interactions with biological targets, particularly in inhibiting fibroblast growth factor receptors .
The primary chemical reactions involving 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid include:
The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid primarily involves:
This mechanism highlights its potential use in cancer therapies aimed at disrupting aberrant signaling pathways associated with tumor growth .
Safety data indicates that it may cause skin irritation and is harmful if ingested or inhaled, necessitating appropriate safety measures during handling .
1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several notable applications in scientific research:
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) features a bicyclic structure with fused pyrrole and pyridine rings, creating multiple reactive sites prone to electrophilic substitution. The C-3, C-5, and C-6 positions exhibit distinct electronic profiles, necessitating strategic protection/deprotection sequences for precise functionalization. The N-1 nitrogen is highly nucleophilic and typically protected early using groups like triisopropylsilyl (TIPS) or 2-(trimethylsilyl)ethoxymethyl (SEM) prior to halogenation at C-3 or C-5 [2] [9]. As demonstrated in kinase inhibitor syntheses, C-5 bromination is favored under mild conditions (e.g., N-bromosuccinimide in DMF at 0°C), while C-3 lithiation enables carboxyl group introduction via quenching with dry ice [3] [9].
Table 1: Regioselective Directing Groups for Functionalization
Position | Directing Group | Reaction | Typical Yield |
---|---|---|---|
N-1 | TIPS | Halogenation (C-3/C-5) | 85–92% |
N-1 | SEM | Suzuki Coupling (C-5) | 75–88% |
C-3 | CO₂Me | Electrophilic Aromatic Substitution | 60–78% |
The C-6 carboxylic acid moiety itself influences regiochemistry. For example, electron-withdrawing effects deactivate the pyridine ring toward electrophiles but facilitate ortho-directed metalation. This enables sequential derivatization, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-4 after carboxyl protection [3] [9].
Carboxyl group manipulation is critical for solubility management and downstream amide coupling. Methyl esterification is typically achieved using thionyl chloride in methanol (20°C, 12 hours) or dimethyl sulfate in acetone under basic conditions, yielding methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) [1] [6]. Large-scale protocols emphasize inert atmospheres to prevent decarboxylation, with yields exceeding 90% after recrystallization [1]. The methyl ester serves as a versatile intermediate for hydrolysis back to the carboxylic acid (6M NaOH, 80°C) or transamidation with nucleophiles [6] [8].
Table 2: Esterification and Hydrolysis Conditions
Reaction | Reagents/Conditions | Product | Storage Stability |
---|---|---|---|
Esterification | SOCl₂/MeOH, 20°C, 12h | Methyl ester (CAS 1256825-86-1) | Sealed, 2–8°C, dry |
Hydrolysis | 6M NaOH, 80°C, 4h | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | -20°C under argon |
Transamidation | AlMe₃, amine, 100°C | Primary/secondary amides | Variable |
Stability studies indicate the carboxylic acid form (CAS 1418128-92-3) decomposes above 150°C and requires storage at –20°C under inert gas to prevent dimerization via electrophilic aromatic substitution [6] [7]. For prolonged synthetic sequences, tert-butyl esters offer acid-labile protection, cleavable with trifluoroacetic acid without affecting the core heterocycle [9].
Integration of sulfonamide motifs at N-1 or C-3 significantly expands bioactivity. Ethyl 4-morpholino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate serves as a key precursor, where the morpholine ring enhances solubility and kinase affinity. Treatment with arylsulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in pyridine yields N-sulfonylated derivatives targeting breast cancer (MCF-7) and lung cancer (A549) cell lines [2]. Analogues featuring N-methylpiperazine exhibit improved blood-brain barrier penetration, with IC₅₀ values as low as 1.8 μM against MCF-7 cells due to EGFR kinase inhibition [2]. Molecular docking confirms hydrogen bonding between:
Table 3: Anticancer Activity of Sulfonamide-Morpholine Hybrids
R Group | MCF-7 IC₅₀ (μM) | A549 IC₅₀ (μM) | Key Binding Interactions |
---|---|---|---|
4-F-C₆H₄SO₂- | 2.1 | 3.9 | H-bond: Thr766, Lys721 |
4-CH₃-C₆H₄SO₂- | 5.7 | >10 | Hydrophobic: Leu694, Val702 |
4-N(CH₃)₂-C₆H₄SO₂- | 1.8 | 2.5 | H-bond: Asp831; π-stacking: Phe699 |
Carboxylic acid bioisosteres like tetrazoles or oxadiazoles retain potency while enhancing metabolic stability, particularly against hepatic CYP3A4 oxidation [9].
N-Methylation is optimally achieved using dimethyl sulfate in acetone with K₂CO₃ (yield: 95%) or catalytic Pd/C with formic acid under transfer hydrogenation conditions [6] [9]. The latter minimizes quaternization and enables selective monoalkylation. For C-C bond formation, palladium catalysis dominates:
Microwave-assisted reactions (150°C, 20 minutes) accelerate substitutions at C-3 and C-5, reducing polymerization side reactions. Photoredox catalysis recently enabled decarboxylative couplings, wherein the C-6 carboxylate is oxidized to a radical for arylation with cyanoarenes—bypassing prehalogenation [9].
Catalytic regioselective chlorination at C-4 employs N-chlorosuccinimide with Lewis acids (e.g., AlCl₃), providing handles for nucleophilic displacement by morpholine or piperazines (70–85% yield) [2]. This strategy underpins scalable routes to multi-gram quantities of kinase inhibitor intermediates, as validated by cGMP batches exceeding 99.5% HPLC purity [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1